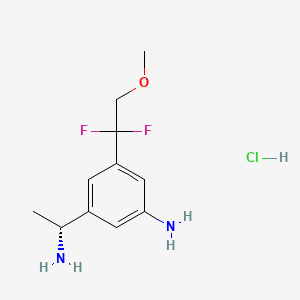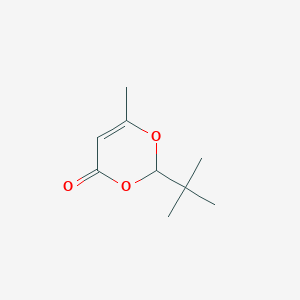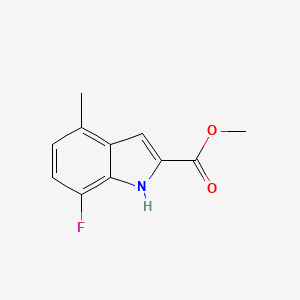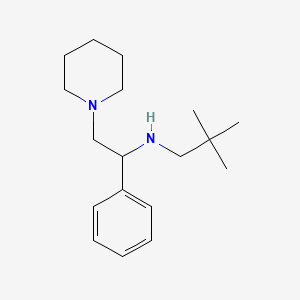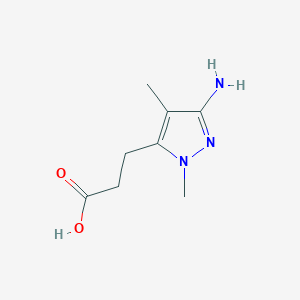
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with amino and methyl groups
Métodos De Preparación
The synthesis of 3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2,4-dimethyl-3,5-dinitropyrazole with a reducing agent to form the corresponding diamine, followed by a reaction with acrylonitrile to introduce the propanoic acid moiety. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Análisis De Reacciones Químicas
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid can be compared with other similar compounds, such as:
3-Aminopyrazole: Lacks the propanoic acid moiety and has different reactivity and applications.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Contains a cyanomethyl group instead of the propanoic acid moiety, leading to different chemical properties and uses.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Similar in structure but with a triazole ring instead of a pyrazole ring, resulting in different biological activities.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-(5-amino-2,4-dimethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(3-4-7(12)13)11(2)10-8(5)9/h3-4H2,1-2H3,(H2,9,10)(H,12,13) |
Clave InChI |
VLUGFKSBHLBFPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1N)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
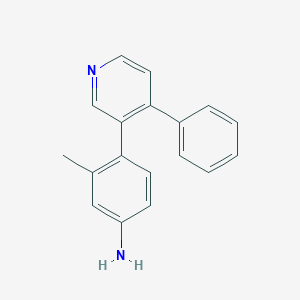
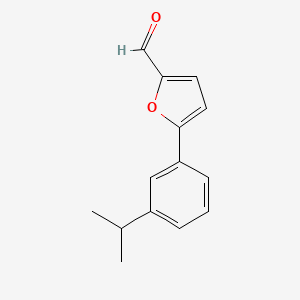
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
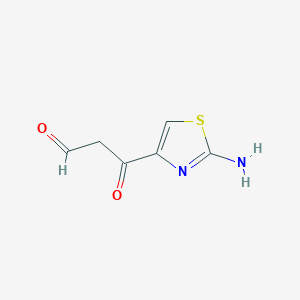
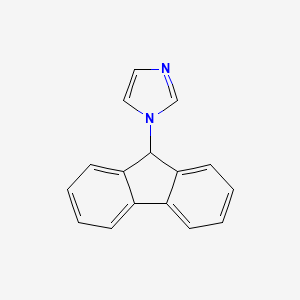
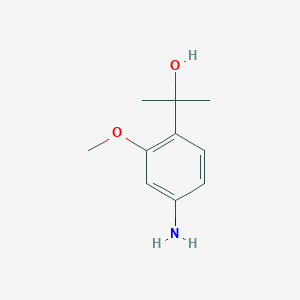
![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
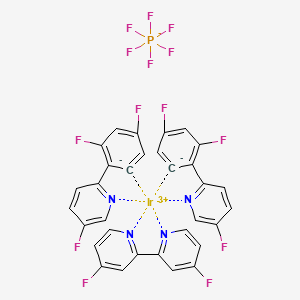
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
